molecular formula C8H9NO2 B081656 Cresotamide CAS No. 14008-60-7

Cresotamide

Cat. No. B081656
CAS RN: 14008-60-7
M. Wt: 151.16 g/mol
InChI Key: NWULWVPYPIRXAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Cresotamide, particularly in the context of natural products, has been explored in studies. For example, in a study on Croton sparsiflorus, two new amides, crotamides A and B, were isolated and their structures determined through spectral data, including 1D and 2D NMR spectroscopic data (Mehmood et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to Cresotamide, particularly those derived from natural sources like snake venoms, has been a subject of investigation. For instance, the structure of crotamine, a toxin from Crotalus durissus terrificus, was determined using NMR spectroscopy, revealing a unique topology and composition (Nicastro et al., 2003).

Chemical Reactions and Properties

Studies have focused on the reaction properties and kinetics of compounds related to Cresotamide. For example, the Fenton oxidation process has been used to probe the treatment of cresols in simulated wastewater, revealing insights into reaction kinetics and degradation efficiency (Kavitha & Palanivelu, 2005).

Physical Properties Analysis

Research on the physical properties of compounds similar to Cresotamide includes studies on their behavior in various conditions. An example is the characterization of purified cresol red for spectrophotometric pH measurements in seawater, providing insights into the behavior of cresol compounds in marine environments (Patsavas, Byrne, & Liu, 2013).

properties

IUPAC Name

2-hydroxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWULWVPYPIRXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161225
Record name Cresotamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cresotamide

CAS RN

14008-60-7
Record name 2-Hydroxy-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14008-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cresotamide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresotamide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cresotamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRESOTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5748P7L6IT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
P DUCHENE-MARULLAZ, J VACHER, A TALVARD - Therapie, 1962 - europepmc.org
[Acute toxicity and analgesic action of cresotamide]. - Abstract - Europe PMC … [Acute toxicity and analgesic action of cresotamide]. …
Number of citations: 2 europepmc.org
C Lazar, A Kluczyk, T Kiyota… - Journal of medicinal …, 2004 - ACS Publications
… To generate a new chemical library using the SA scaffold, we used aspirin and cresotamide (compounds 17 and 24, respectively, in Figure 3) as parent drugs. Aspirin has a large …
Number of citations: 127 pubs.acs.org
C Viegas-Junior, A Danuello… - Current medicinal …, 2007 - ingentaconnect.com
… In the family of the ASA (19) and cresotamide (25) derivatives, the compounds 19-23 and 25 were already classified as drugs and the substance 24 had not been related before. These …
Number of citations: 148 www.ingentaconnect.com
WJ Johnson - Canadian Journal of Biochemistry and …, 1955 - cdnsciencepub.com
… o-Cresotamide (4-methylsalicylamide) inhibited acetylation to the same extent as did salicylamide. 6-Aminonicotinamide (a representative pyridinecarboxamide) showed activity …
Number of citations: 26 cdnsciencepub.com
W Baker, B Gilbert, WD Ollis, TS Zealley - Journal of the Chemical …, 1951 - pubs.rsc.org
… Reaction of the Three o-Cresotides with Benzylainine (N-Benzyl-o-cresotamide) .-cis-Di-o-cresotide (0.5 8.) was refluxed with benzylamine (1.5 cc) and a trace of ammonium chloride for …
Number of citations: 5 pubs.rsc.org
GWA Milne - 2002 - books.google.com
Page 1 Drugs: Synonyms and Properties provides comprehensive coverage of the 10,000 drugs currently in common use worldwide. Its overall organization and inclusion of detailed …
Number of citations: 69 books.google.com
C HB - pubs.rsc.org
(Cornpt. rewl., 106, 1165--1167).-The influence of oxygen in increasing the volatility of carbon-compounds is most strongly marked when two atoms of oxygen are directly united with …
Number of citations: 2 pubs.rsc.org
H YANAGISAWA, H NAKAO, A ANDO - … and Pharmaceutical Bulletin, 1973 - jstage.jst.go.jp
… The separated yellow crystals of 2,4-cresotamide were collected by filtration and washed with water: yield of 2,4-cresotamide 9.64 g (13.6%); recrystallization from methanol; mp 180-…
Number of citations: 30 www.jstage.jst.go.jp
R SELLERI, O CALDINI - Bollettino Chimico Farmaceutico, 1961 - europepmc.org
[On some new derivatives of 4-hydroxyisophthalic acid. Relation between chemical structure and pharmacological activity]. - Abstract - Europe PMC Sign in | Create an account https://…
Number of citations: 2 europepmc.org
G Canciani - Gazzetta Medica Italiana, 1962 - europepmc.org
… [Acute toxicity and analgesic action of cresotamide]. …
Number of citations: 1 europepmc.org

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